An In-depth Technical Guide to tert-Butyl Carbamate: Synthesis, Properties, and Applications
An In-depth Technical Guide to tert-Butyl Carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl carbamate, a versatile reagent widely employed in organic synthesis, particularly as a protecting group for amines. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and illustrates key reaction mechanisms and workflows.
Core Properties of tert-Butyl Carbamate
tert-Butyl carbamate, also known as Boc-amide, is a white crystalline solid at room temperature.[1] Its stability and solubility in a range of organic solvents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl carbamate is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C5H11NO2 | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][3][4] |
| Melting Point | 105-108 °C | [2][4][5] |
| Boiling Point | 218.95 °C (rough estimate) | [2][4] |
| Density | 1.1274 g/cm³ (rough estimate) | [2][4] |
| Flash Point | 82.4 °C | [2] |
| Vapor Pressure | 0.408 mmHg at 25°C | [2] |
| pKa | 13.59 ± 0.50 (Predicted) | [4][5] |
Solubility Profile
The solubility of tert-butyl carbamate in various solvents is crucial for its application in organic synthesis and is detailed in Table 2.
| Solvent | Solubility | Source(s) |
| Methylene Chloride | Soluble | [2][4][5][6][7] |
| Chloroform | Soluble | [2][4][5][6][7] |
| Alcohols (e.g., Methanol) | Soluble | [2][4][5][6][7] |
| Water | Slightly soluble | [2][4][5][6][7] |
| Petroleum Ether | Slightly soluble | [2][4][5][6][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of tert-butyl carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): Chemical shifts are observed for the protons of the tert-butyl group and the amine group.[8][9]
-
¹³C NMR: Provides information on the carbon framework of the molecule.[3]
Infrared (IR) Spectroscopy
The IR spectrum of tert-butyl carbamate shows characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate functional group.[3][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tert-butyl carbamate, confirming its molecular formula.[3][11][12][13][14][15]
Synthesis of tert-Butyl Carbamate
Several methods have been developed for the synthesis of tert-butyl carbamate. Two common and effective laboratory-scale preparations are detailed below.
Method 1: From tert-Butyl Alcohol and Sodium Cyanate
This procedure involves the reaction of tert-butyl alcohol with sodium cyanate in the presence of trifluoroacetic acid.[16]
Experimental Protocol:
-
Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add a solution of 14.8 g (0.20 mole) of tert-butyl alcohol in 125 ml of benzene.
-
Addition of Reagents: Add 26.0 g (0.40 mole) of sodium cyanate to the flask.
-
Acid Addition: While stirring the suspension slowly (approximately 120 rpm), add 48.0 g (31.2 ml, 0.42 mole) of trifluoroacetic acid dropwise at a rapid rate. The reaction should be carried out in a fume hood.[16]
-
Reaction Work-up: After the addition is complete, the reaction mixture is worked up to isolate the product.
-
Purification: The crude product is purified by recrystallization from hexane to yield white needles of tert-butyl carbamate.[16] The reported yield is 76–94%, with a melting point of 107–109 °C.[16]
Reaction Workflow: Synthesis from tert-Butyl Alcohol
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tert-Butyl carbamate [webbook.nist.gov]
- 13. tert-Butyl carbamate(4248-19-5) MS spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
